molecular formula C12H20N2O B1609906 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol CAS No. 56138-70-6

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol

Cat. No.: B1609906
CAS No.: 56138-70-6
M. Wt: 208.3 g/mol
InChI Key: MCNGLIDDDBAGNA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is an organic compound characterized by the presence of an aminophenyl group and a tert-butylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol typically involves the reaction of 4-nitrophenyl ethanol with tert-butylamine under specific conditions. The nitro group is first reduced to an amino group, followed by the introduction of the tert-butylamino group. Common reagents used in this synthesis include hydrogen gas and a palladium catalyst for the reduction step, and tert-butylamine for the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of microreactor technology can enhance the reaction efficiency and yield, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted ethanol derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the binding affinity of the compound to its target, while the aminophenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-2-(isopropylamino)ethanol
  • 1-(4-Aminophenyl)-2-(methylamino)ethanol
  • 1-(4-Aminophenyl)-2-(ethylamino)ethanol

Comparison: 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and binding properties. Compared to its analogs with smaller alkyl groups, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug development and chemical research .

Properties

IUPAC Name

1-(4-aminophenyl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,11,14-15H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNGLIDDDBAGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447249
Record name 1-(4-aminophenyl)-2-(tert-butylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56138-70-6
Record name 1-(4-aminophenyl)-2-(tert-butylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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